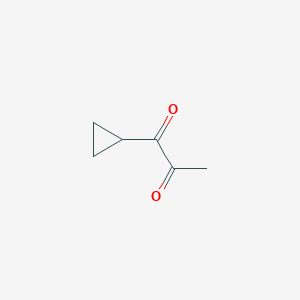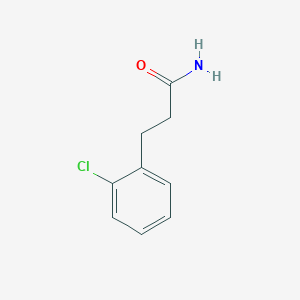
3-(2-Chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)propanamide, also known as Chlorprothixene, is a chemical compound that belongs to the class of thioxanthene derivatives. It is a potent neuroleptic drug that is widely used in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety. Chlorprothixene is known for its ability to alleviate the symptoms of these disorders by modulating the levels of certain neurotransmitters in the brain.
Mechanism Of Action
The exact mechanism of action of 3-(2-Chlorophenyl)propanamideene is not fully understood. However, it is believed to exert its therapeutic effects by blocking the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. By modulating the levels of these neurotransmitters, 3-(2-Chlorophenyl)propanamideene is able to alleviate the symptoms of various psychiatric disorders.
Biochemical And Physiological Effects
3-(2-Chlorophenyl)propanamideene has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. 3-(2-Chlorophenyl)propanamideene has also been shown to decrease the levels of certain enzymes such as alanine aminotransferase and aspartate aminotransferase, which are involved in liver function.
Advantages And Limitations For Lab Experiments
3-(2-Chlorophenyl)propanamideene has several advantages for use in lab experiments. It is a potent and selective neuroleptic drug that can be used to study the effects of neurotransmitters on various physiological processes. However, 3-(2-Chlorophenyl)propanamideene also has some limitations. It is not suitable for use in experiments involving animals due to its potential toxicity. Additionally, 3-(2-Chlorophenyl)propanamideene may have some off-target effects that could confound the results of certain experiments.
Future Directions
There are several future directions for research on 3-(2-Chlorophenyl)propanamideene. One area of interest is the development of new analogs of 3-(2-Chlorophenyl)propanamideene that may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of 3-(2-Chlorophenyl)propanamideene on the brain and other organs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Chlorophenyl)propanamideene and its potential use in the treatment of other neurological disorders.
Synthesis Methods
3-(2-Chlorophenyl)propanamideene can be synthesized by the reaction of 2-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with thionyl chloride to form 3-(2-chlorophenyl)propanenitrile, which is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-(2-Chlorophenyl)propanamideene.
Scientific Research Applications
3-(2-Chlorophenyl)propanamideene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Several studies have reported its efficacy in reducing the symptoms of schizophrenia, bipolar disorder, and anxiety. 3-(2-Chlorophenyl)propanamideene has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
134306-93-7 |
|---|---|
Product Name |
3-(2-Chlorophenyl)propanamide |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
synonyms |
BenzenepropanaMide, 2-chloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



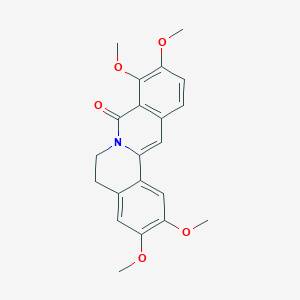
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
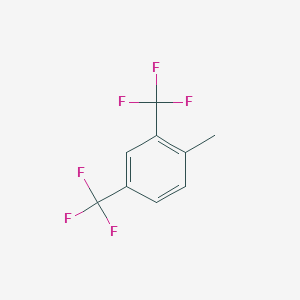
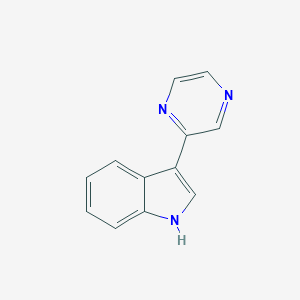
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
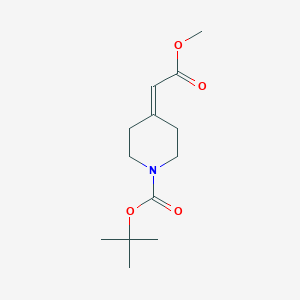
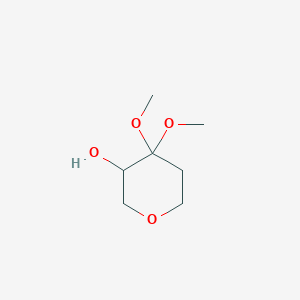
![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
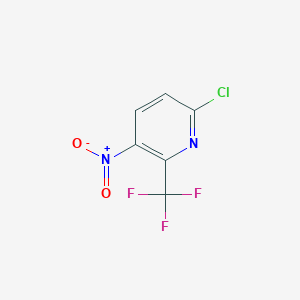
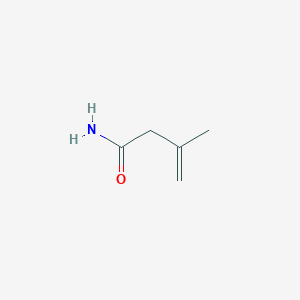
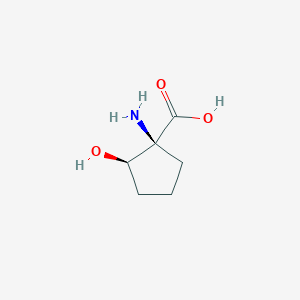
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
